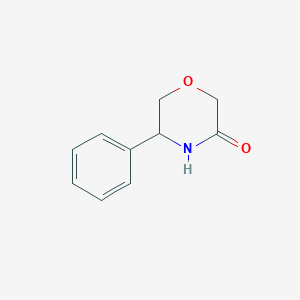

5-Phenylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630243 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119844-68-7 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenylmorpholin-3-one basic properties

An In-depth Technical Guide to 5-Phenylmorpholin-3-one: Core Properties and Scientific Context

Introduction

This compound is a heterocyclic organic compound featuring a core morpholine ring with a phenyl substituent at the 5-position and a ketone at the 3-position. While not extensively characterized in mainstream literature, its structural similarity to well-known psychoactive compounds places it in a region of significant interest for researchers in neuroscience, pharmacology, and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, analytical considerations, and the critical scientific context that makes it a compelling subject for investigation in drug development.

The molecule's backbone is closely related to scaffolds that have yielded central nervous system (CNS) stimulants and other pharmacologically active agents. Notably, it shares structural motifs with pemoline and fenozolone, historical stimulants that act on dopaminergic and noradrenergic pathways.[1][2][3][4] Furthermore, the 5-phenylmorphan framework, a related structure, has emerged as a promising template for the development of novel opioid receptor modulators.[5][6] This document serves as a foundational resource for scientists exploring the potential of this compound as a synthetic intermediate, a metabolic product, or a novel therapeutic agent.

Physicochemical and Structural Properties

The foundational characteristics of this compound define its behavior in both chemical and biological systems. Due to its chiral center at the 5-position, the compound exists as two distinct enantiomers, (R) and (S), as well as a racemic mixture.[7] These different stereoisomers may exhibit unique pharmacological profiles, a crucial consideration for drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [8][9] |

| Molecular Weight | 177.20 g/mol | [7][8] |

| Appearance | Off-white solid | [8] |

| CAS Number | 1260672-03-4 (Racemic) | [8][10] |

| 1052209-96-7 ((S)-enantiomer) | [7][9][11] | |

| 192815-71-7 ((R)-enantiomer) | ||

| Boiling Point | 401.9 ± 45.0 °C (Predicted) | |

| Storage Conditions | 2-8 °C, Sealed, Dry | [7] |

| Predicted logP | ~1.2 | [12] |

| Predicted pKa (Acidic) | ~6.25 (Amide N-H) | [12] |

Note: Predicted logP and pKa values are based on the structurally similar compound 5-Phenyl-1,3-oxazinane-2,4-dione and should be experimentally verified.[12] The predicted logP suggests moderate lipophilicity, implying potential for crossing cellular membranes, including the blood-brain barrier. The weakly acidic nature of the amide proton (pKa ~6.25) indicates that the molecule will be predominantly neutral at physiological pH.

Pharmacological Context and Structural Relationships

The scientific interest in this compound is largely driven by its structural relationship to established CNS stimulants. Understanding these connections provides a logical framework for predicting its potential biological activity.

-

Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one): Formerly marketed as Cylert for ADHD, pemoline's stimulant effects are believed to be mediated through dopaminergic mechanisms.[2][13] Its use was discontinued due to a rare but serious risk of liver toxicity.[14]

-

Fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one): Developed in the 1960s, this psychostimulant is a norepinephrine-dopamine releasing agent (NDRA).[3][4]

This compound can be conceptualized as a structural analog of these compounds, where the oxazolone ring is replaced by a morpholinone ring. This modification alters the electronic and steric properties of the molecule while retaining the key phenyl and carbonyl groups, suggesting that it may interact with similar biological targets.

Caption: Structural relationships of this compound.

Synthesis and Analytical Characterization

Plausible Synthetic Pathway

Caption: Proposed workflow for synthesizing this compound.

Protocol Causality:

-

Starting Material Selection: D-Phenylalaninol provides the necessary phenyl group and the chiral center with a defined stereochemistry for producing the (R)-enantiomer.

-

N-Alkylation: Reaction with an α-halo ester like ethyl 2-bromoacetate introduces the carboxymethyl group onto the nitrogen atom, creating the precursor required for cyclization.

-

Cyclization: The use of a suitable base (e.g., sodium ethoxide) promotes an intramolecular nucleophilic attack from the alcohol onto the ester carbonyl, displacing the ethoxy group to form the six-membered lactam (amide) ring.

-

Purification: Standard techniques are essential to remove unreacted starting materials, reagents, and byproducts to yield the pure compound for analytical and biological assessment.

Analytical Workflow: Identity and Purity Confirmation

A self-validating analytical protocol is essential to confirm the identity and purity of synthesized or procured this compound.

Caption: Standard workflow for analytical validation.

Experimental Protocol: HPLC Purity Assessment This protocol describes a standard method for determining the purity of a this compound sample.

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (or a λₘₐₓ determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.

-

Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicity Considerations

Appropriate safety measures are paramount when handling any research chemical. The available data from commercial suppliers provides a baseline for risk assessment.

| Hazard Type | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [8] |

| Hazard Statements | H302: Harmful if swallowed | [8] |

| H315: Causes skin irritation | [8] | |

| H319: Causes serious eye irritation | [8] | |

| H335: May cause respiratory irritation | [8] | |

| Precautionary | P261, P280, P301+P312, P305+P351+P338 | [11] |

Expert Insight on Toxicity: The most significant safety consideration arises from the structural relationship between this compound and pemoline. Pemoline was withdrawn from the market due to its association with severe, life-threatening hepatotoxicity (liver failure).[14] Although no specific toxicity data exists for this compound, researchers must operate under the precautionary principle and assume a similar potential for liver toxicity. Any in-vivo studies should be preceded by thorough in-vitro cytotoxicity assays and should include rigorous monitoring of liver function markers.

Recommended Handling Procedures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

This compound stands as a molecule of high potential for drug discovery, positioned at the intersection of CNS stimulants and other neurologically active scaffolds. Its basic properties suggest a drug-like molecule with moderate lipophilicity and metabolic stability. The primary value for researchers lies in its utility as a novel scaffold for exploring structure-activity relationships related to dopaminergic, noradrenergic, and potentially opioid receptor systems. However, the strong toxicological warning provided by its structural analog, pemoline, necessitates a cautious and well-informed approach to its study. This guide provides the core technical knowledge required to handle, analyze, and strategically investigate this compound in a modern drug development context.

References

- 1. Pemoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Medication Treatments for ADHD - Pemoline (Cylert) for ADHD | HealthyPlace [healthyplace.com]

- 3. fenozolone | 15302-16-6 [chemicalbook.com]

- 4. Fenozolone - Wikipedia [en.wikipedia.org]

- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 10. 1260672-03-4|this compound|BLD Pharm [bldpharm.de]

- 11. achmem.com [achmem.com]

- 12. P. aeruginosa Metabolome Database: 5-Phenyl-1,3-oxazinane-2,4-dione (PAMDB000955) [pseudomonas.umaryland.edu]

- 13. pemoline [glowm.com]

- 14. Pemoline - Wikipedia [en.wikipedia.org]

(5S)-5-Phenylmorpholin-3-one chiral synthesis

An In-depth Technical Guide to the Chiral Synthesis of (5S)-5-Phenylmorpholin-3-one

Introduction

(5S)-5-Phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholinone, it serves as a valuable scaffold and a key chiral building block for the synthesis of more complex bioactive molecules. The stereocenter at the C5 position, bearing a phenyl group, is a critical determinant of pharmacological activity in many derivatives, making enantiomerically pure synthesis not just a requirement but a cornerstone of its application. This guide provides a detailed exploration of a robust and reliable strategy for the synthesis of (5S)-5-Phenylmorpholin-3-one, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Overview: The Chiral Pool Approach

While several advanced catalytic asymmetric methods exist for the synthesis of morpholine derivatives, the most direct, scalable, and frequently utilized strategy for preparing (5S)-5-Phenylmorpholin-3-one is the Chiral Pool Synthesis . This approach leverages a readily available, enantiopurified starting material that already contains the required stereocenter. For this target molecule, the ideal precursor is (S)-phenylglycinol.

The synthesis proceeds via a reliable two-step sequence:

-

Chemoselective N-Acylation: The amino group of (S)-phenylglycinol is selectively acylated with chloroacetyl chloride.

-

Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular SN2 reaction (a Williamson ether synthesis) to form the morpholinone ring.

This strategy is favored for its high fidelity in transferring the stereochemistry from the starting material to the final product, its operational simplicity, and its use of cost-effective reagents.

Caption: High-level workflow for the chiral pool synthesis of (5S)-5-Phenylmorpholin-3-one.

In-Depth Experimental Protocols

The following protocols represent a validated and logical synthesis based on established chemical principles for each transformation.

Part 1: Synthesis of (S)-2-Chloro-N-(2-hydroxy-1-phenylethyl)acetamide (Intermediate)

Principle and Rationale: This step involves the acylation of the primary amine of (S)-phenylglycinol. The key challenge is achieving chemoselectivity, as both the amine and the hydroxyl group can potentially react with the highly electrophilic chloroacetyl chloride. The amine is significantly more nucleophilic than the alcohol, especially under neutral or slightly basic conditions. Utilizing a buffered aqueous system, as demonstrated in related transformations, provides an excellent medium for this selectivity. The buffer neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it unreactive) and maintaining conditions conducive for selective N-acylation over O-acylation.[1]

Detailed Experimental Protocol:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-phenylglycinol (10.0 g, 72.9 mmol) and a 0.5 M sodium phosphate buffer solution (pH 7.5, 100 mL).

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

-

Reagent Addition: Dissolve chloroacetyl chloride (9.3 g, 6.9 mL, 87.5 mmol, 1.2 equiv.) in 20 mL of a suitable organic solvent like dichloromethane or THF. Add this solution dropwise to the cooled slurry via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.

-

Work-up: The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the pure intermediate as a white solid.

Part 2: Synthesis of (5S)-5-Phenylmorpholin-3-one (Final Product)

Principle and Rationale: This final step is an intramolecular Williamson ether synthesis, a classic and robust method for forming ether linkages.[2] The process requires a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming a transient alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in an SN2 displacement to form the six-membered morpholinone ring. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is an ideal choice. NaH irreversibly deprotonates the alcohol, and the THF provides a suitable medium for the SN2 reaction while preventing side reactions like hydrolysis.

References

5-Phenylmorpholin-3-one chemical structure and analysis

An In-Depth Technical Guide to 5-Phenylmorpholin-3-one: Structure, Analysis, and Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical structure, outline robust analytical methodologies for its characterization and quality control, and discuss its relevance as a building block in drug discovery. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental design to ensure reproducible and reliable results.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted morpholine derivative featuring a phenyl group at the 5-position and a ketone at the 3-position of the morpholine ring. This structure incorporates an amide, an ether, and an aromatic moiety, making it a versatile scaffold. The presence of a chiral center at the C5 position means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Structural Representation

The fundamental structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and literature searches.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| CAS Number (Racemate) | 1260672-03-4 | [1] |

| CAS Number ((S)-enantiomer) | 1052209-96-7 | [2][4][5] |

| CAS Number ((R)-enantiomer) | 192815-71-7 | [6][7] |

| Physical Form | Solid, off-white | [1][6] |

| InChI Key (Racemate) | GXDVCRCMLDJGAS-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Generalized Approach

While numerous specific synthetic routes exist for morpholine derivatives, a common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The synthesis of this compound can be logically approached from 2-amino-1-phenylethanol, which provides the core C5-phenyl stereocenter.

Conceptual Synthetic Workflow

This diagram illustrates a high-level, two-step conceptual pathway. The selection of a chiral starting material or the use of a chiral auxiliary would be critical for an enantioselective synthesis.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. The following sections detail validated protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be needed to achieve an adequate signal-to-noise ratio for quaternary carbons.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Expected Spectral Features:

The following table summarizes the predicted chemical shifts (δ) based on the structure and data from analogous compounds.[9][10]

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Correlations |

| Aromatic-H (Phenyl) | 7.2 - 7.5 (multiplet, 5H) | 125 - 140 | Protons on the phenyl ring. |

| -CH- (C5) | 4.5 - 4.8 (multiplet, 1H) | 55 - 60 | Chiral center proton, adjacent to both the phenyl group and oxygen. |

| -CH₂- (C6) | 3.8 - 4.2 (multiplet, 2H) | 70 - 75 | Methylene protons adjacent to the ether oxygen. |

| -CH₂- (C2) | 3.4 - 3.7 (multiplet, 2H) | 45 - 50 | Methylene protons adjacent to the amide nitrogen. |

| -NH- | 6.0 - 8.0 (broad singlet, 1H) | N/A | Amide proton, shift is solvent and concentration dependent. |

| C=O (C3) | N/A | 168 - 172 | Carbonyl carbon of the amide (lactam). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. No baseline correction is typically needed for ATR.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3300 - 3100 | N-H Stretch | Amide | [11] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic | [11] |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic (CH, CH₂) | [11] |

| ~1650 | C=O Stretch | Amide (Lactam) | [10] |

| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring | [11] |

| ~1250 | C-N Stretch | Amide | [11] |

| ~1100 | C-O-C Stretch | Ether | [11] |

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer or inject it via an HPLC system.

-

Ionization: Operate the ESI source in positive ion mode to generate protonated molecules.

-

Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Expected Mass Spectrum Features:

-

Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.2.

-

Key Fragments: Fragmentation is expected to occur via cleavage of the morpholine ring. Potential fragment ions could result from the loss of CO, or cleavage adjacent to the phenyl group, providing structural validation.[12]

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a chemical compound and for separating it from related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of this compound due to its moderate polarity.

Protocol: RP-HPLC Purity Assessment

-

System: An HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the phenyl group.[13]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 20% B

-

18-22 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm, leveraging the chromophore of the phenyl ring.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. The compound may require derivatization to improve its thermal stability and volatility.

Protocol: GC-MS Impurity Profiling

-

Derivatization: To a dried sample ( ~1 mg), add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and heat at 70°C for 30 minutes. This step converts the acidic N-H proton to a non-polar TMS group, improving chromatographic performance.[12]

-

System: A GC system coupled to a Mass Selective Detector (MSD).

-

Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, splitless mode.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MSD Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 amu.

-

-

Analysis: Impurities are identified by their retention times and comparison of their mass spectra to library databases (e.g., NIST).

Significance in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[14][15] Its inclusion is often strategic, as it can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug-likeness.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Derivatives of the morpholine and morpholinone core have demonstrated a wide spectrum of biological activities.[15][16]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 3. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 6. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]

- 7. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.cn]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. (5S,6S)-5-methyl-6-phenylmorpholin-3-one (5493-94-7) for sale [vulcanchem.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Fenmetramide

Abstract

Fenmetramide is a fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, a group of active ingredients categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of fenmetramide for researchers, scientists, and drug development professionals. The document delves into the biochemical pathways targeted by fenmetramide, the molecular interactions governing its inhibitory activity, and the consequential impact on fungal cellular respiration. Furthermore, it explores the mechanisms of resistance and provides detailed experimental protocols for the elucidation and characterization of its mode of action. While specific quantitative data for fenmetramide is not extensively available in the public domain, this guide leverages the wealth of knowledge on the SDHI class to present a scientifically robust and insightful examination of its core functionality.

Introduction: Fenmetramide and the SDHI Fungicide Class

Fenmetramide is a synthetic organic compound with fungicidal properties. It is important to distinguish the fungicide fenmetramide from a similarly named compound patented as an antidepressant in the 1960s, which was never marketed and for which pharmacological data is scarce.[2] The fungicidal activity of fenmetramide stems from its classification as a succinate dehydrogenase inhibitor (SDHI).[1] SDHIs represent a significant class of fungicides that target a crucial enzyme in the mitochondrial electron transport chain of fungi, thereby disrupting cellular energy production.[3] The primary mode of action for SDHIs is the inhibition of spore germination on the leaf surface, making them effective preventative fungicides.[1]

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of fenmetramide is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular metabolism. SDH is an enzyme complex embedded in the inner mitochondrial membrane and is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[4]

-

SDHA and SDHB: These are the catalytic subunits, located in the mitochondrial matrix. SDHA contains the flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD: These are the membrane-anchoring subunits that form the ubiquinone-binding pocket.

The function of SDH is to oxidize succinate to fumarate in the TCA cycle and transfer the resulting electrons through its iron-sulfur clusters to ubiquinone (coenzyme Q), which is then reduced to ubiquinol.[4] This process is a critical step in aerobic respiration, linking the TCA cycle to oxidative phosphorylation.

Detailed Mechanism of Fenmetramide Action

As an SDHI fungicide, fenmetramide exerts its fungicidal effect by disrupting the normal function of the succinate dehydrogenase enzyme complex. The mechanism involves the following key steps:

-

Binding to the Ubiquinone-Binding Site: Fenmetramide, like other SDHIs, binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding is competitive with the natural substrate, ubiquinone. The Q-site is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[4]

-

Inhibition of Electron Transport: By occupying the Q-site, fenmetramide physically blocks the binding of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters of SDHB to ubiquinone.[3] This effectively halts the catalytic cycle of the enzyme.

-

Disruption of the Mitochondrial Electron Transport Chain: The inhibition of SDH (Complex II) disrupts the flow of electrons through the mitochondrial electron transport chain. This leads to a decrease in the production of ATP, the primary energy currency of the cell.

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: As SDH is also an integral enzyme of the TCA cycle, its inhibition leads to the accumulation of succinate and a disruption of the cycle's normal functioning. This further exacerbates the energy deficit within the fungal cell.

The overall consequence of SDH inhibition by fenmetramide is a severe impairment of cellular respiration, leading to a depletion of cellular energy and ultimately, fungal cell death.

References

The Hypothesized Pharmacological Profile of 5-Phenylmorpholin-3-one: A Technical Guide for Researchers

Disclaimer: This document presents a hypothesized pharmacological profile of 5-Phenylmorpholin-3-one. As of the date of this publication, there is a lack of direct experimental data on this specific compound in publicly available scientific literature. The following profile is an extrapolation based on established structure-activity relationships (SAR) of structurally similar compounds, primarily phenmetrazine and its analogues. This guide is intended for research and informational purposes only and should not be considered a definitive characterization of this compound.

Introduction

This compound is a phenylmorpholine derivative with a chemical structure that suggests potential psychoactive properties. Its core scaffold is shared by a class of compounds known for their stimulant and anorectic effects, most notably phenmetrazine. The presence of a ketone group at the 3-position of the morpholine ring represents a key structural distinction from phenmetrazine, suggesting potential differences in its pharmacological profile, including potency, selectivity, and metabolic fate. This guide aims to provide a comprehensive, albeit hypothesized, overview of the pharmacological characteristics of this compound to inform future research and drug development efforts.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | Off-white solid | |

| CAS Number | 1260672-03-4 | [3] |

| InChI Key | GXDVCRCMLDJGAS-UHFFFAOYSA-N | [1] |

Hypothesized Mechanism of Action

Based on its structural similarity to phenmetrazine, this compound is hypothesized to act as a monoamine releasing agent , with a primary affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It is expected to have significantly weaker activity at the serotonin transporter (SERT).[4]

The proposed mechanism involves the following steps:

-

Transporter Substrate Activity: this compound is likely a substrate for NET and DAT, allowing it to be transported into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, it is hypothesized to disrupt the proton gradient of VMAT2, leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.

-

Reverse Transport: The increased cytoplasmic concentrations of norepinephrine and dopamine then drive the reverse transport of these neurotransmitters through their respective transporters (NET and DAT) into the synaptic cleft.

This efflux of norepinephrine and dopamine is expected to be the primary mechanism underlying the predicted stimulant and anorectic effects of this compound.

Figure 1: Hypothesized mechanism of action for this compound.

Pharmacodynamics: A Structure-Activity Relationship (SAR) Perspective

The pharmacodynamic profile of this compound can be inferred from the SAR of related phenylmorpholine analogues.

Influence of the 3-Oxo Group:

The introduction of a ketone at the 3-position of the morpholine ring is the most significant structural modification compared to phenmetrazine. In the broader class of phenethylamines, the addition of a beta-keto group (as seen in cathinones relative to amphetamines) generally leads to:

-

Increased polarity: This may alter the blood-brain barrier penetration and overall pharmacokinetic profile.

-

Altered transporter affinity and efficacy: The carbonyl group can engage in different hydrogen bonding interactions with the transporter proteins, potentially modulating potency and the balance between releasing and reuptake inhibiting activity. Studies on beta-keto-phenethylamines have shown that this modification can attenuate some pharmacological effects.

Therefore, it is plausible that this compound may exhibit a lower potency as a monoamine releaser compared to phenmetrazine.

Quantitative SAR of Phenylmorpholine Analogues:

The following table summarizes the in vitro activity of phenmetrazine and related compounds at monoamine transporters, providing a basis for predicting the activity of this compound.

| Compound | NET Release (EC₅₀, nM) | DAT Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Source |

| Phenmetrazine | 50 | 131 | >10,000 | [5] |

| Phendimetrazine | Inactive | Inactive | Inactive | [5] |

| Pseudophenmetrazine | 514 | >10,000 (reuptake inhibition) | >10,000 | [5] |

Based on this data, this compound is predicted to be a potent and selective norepinephrine and dopamine releasing agent, with negligible effects on serotonin release. The precise EC₅₀ values will depend on the influence of the 3-oxo group.

Hypothesized Pharmacokinetics

The pharmacokinetic profile of this compound is expected to share some characteristics with phenmetrazine, although the 3-oxo group will likely introduce differences.

-

Absorption: If administered orally, it is expected to be readily absorbed from the gastrointestinal tract.[6]

-

Distribution: Phenylmorpholine derivatives are known to cross the blood-brain barrier to exert their CNS effects.[7] The increased polarity due to the ketone group in this compound might slightly reduce its lipophilicity and brain penetration compared to phenmetrazine.

-

Metabolism: Phendimetrazine, the N-methylated analogue of phenmetrazine, acts as a prodrug and is metabolized to phenmetrazine in the liver.[8][9] It is hypothesized that this compound will undergo metabolism, potentially including reduction of the ketone group to a hydroxyl, hydroxylation of the phenyl ring, and N-dealkylation if substituted on the nitrogen. The primary route of metabolism is expected to be hepatic.[10]

-

Excretion: The parent compound and its metabolites are likely to be excreted primarily through the kidneys.[11]

| Parameter | Predicted Value for this compound | Basis of Prediction (Phenmetrazine/Phendimetrazine) | Source |

| Bioavailability (Oral) | Moderate to High | Good oral absorption of phenmetrazine. | [6] |

| Elimination Half-life | 3-8 hours | Similar to phenmetrazine's half-life of ~8 hours. | [4] |

| Metabolism | Hepatic (e.g., ketone reduction, hydroxylation) | Phendimetrazine is metabolized in the liver. | [9] |

| Excretion | Renal | Primary route of elimination for phendimetrazine and its metabolites. | [11] |

Therapeutic Potential and Off-Target Profile

Given its predicted mechanism of action as a norepinephrine-dopamine releasing agent, this compound could have therapeutic potential in conditions that respond to dopaminergic and noradrenergic stimulation.

-

Appetite Suppressant: The primary therapeutic application of phenmetrazine was as an anorectic for the short-term management of obesity.[4][6] this compound may share this property.

-

ADHD Treatment: The pharmacological profile of norepinephrine-dopamine releasing agents is similar to that of some medications used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).

-

Wakefulness-Promoting Agent: Its stimulant properties could be explored for the treatment of narcolepsy or other disorders of excessive sleepiness.

It is also crucial to consider potential off-target effects. A comprehensive CNS receptor screening would be necessary to fully characterize the selectivity of this compound. Based on the profiles of similar compounds, interactions with adrenergic and serotonergic receptors, albeit at higher concentrations, cannot be ruled out.

Abuse Potential

Phenmetrazine has a known history of abuse, which led to its withdrawal from the market.[4] As a norepinephrine-dopamine releasing agent, this compound is predicted to have a significant abuse potential. The rewarding effects of such compounds are primarily mediated by the increase of dopamine in the mesolimbic pathway. Human studies with phendimetrazine, a prodrug of phenmetrazine, suggest a lower abuse potential compared to d-amphetamine, likely due to its slower conversion to the active metabolite.[12][13] The pharmacokinetic profile of this compound, particularly its rate of entry into the brain, will be a critical determinant of its abuse liability.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be essential to validate the hypothesized pharmacological profile of this compound.

Protocol 1: Synthesis of this compound

A potential synthetic route to 4-(4-aminophenyl)morpholin-3-one has been described in the patent literature, which can be adapted for the synthesis of this compound.[14] A generalized, hypothetical synthesis is outlined below.

Figure 2: A plausible synthetic pathway for this compound.

Step-by-Step Procedure:

-

N-Alkylation: To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine). Slowly add ethyl chloroacetate and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester. Purify the product by column chromatography.

-

Intramolecular Cyclization: To a solution of the purified ester in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride) portion-wise. Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro Monoamine Transporter Activity Assay

This protocol describes a synaptosomal uptake/release assay to determine the potency and efficacy of this compound at DAT, NET, and SERT.

Step-by-Step Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hypothalamus (for NET), and hippocampus (for SERT) of rodent brains.

-

[³H]-Neurotransmitter Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound.

-

Initiate uptake by adding a fixed concentration of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.

-

After a short incubation period, terminate the uptake by rapid filtration.

-

Quantify the amount of radioactivity retained by the synaptosomes using liquid scintillation counting.

-

Calculate the IC₅₀ value for uptake inhibition.

-

-

[³H]-Neurotransmitter Release Assay:

-

Pre-load synaptosomes with the respective [³H]-neurotransmitter.

-

Wash the synaptosomes to remove excess radioactivity.

-

Initiate release by adding varying concentrations of this compound or a reference compound.

-

After incubation, separate the supernatant from the synaptosomes.

-

Quantify the radioactivity in the supernatant.

-

Calculate the EC₅₀ value for neurotransmitter release.

-

Conclusion

This compound represents an intriguing research compound with a predicted pharmacological profile of a norepinephrine-dopamine releasing agent. Based on structure-activity relationships, it is hypothesized to have stimulant and anorectic properties, along with a significant abuse potential. The presence of the 3-oxo group is expected to modulate its potency and pharmacokinetic properties compared to its close analogue, phenmetrazine. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological profile. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential and risks associated with this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 3. 1260672-03-4|this compound|BLD Pharm [bldpharm.de]

- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 10. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phendimetrazine: Package Insert / Prescribing Information [drugs.com]

- 12. Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents [patents.google.com]

The Latent Therapeutic Potential of 5-Phenylmorpholin-3-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The inherent structural diversity and rich chemical space offered by these molecules provide a fertile ground for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic systems, the morpholine nucleus has emerged as a "privileged" structure, a testament to its frequent appearance in a wide array of biologically active compounds. This is largely attributed to its favorable physicochemical properties, which can enhance the aqueous solubility and metabolic stability of a drug candidate.

This technical guide delves into the largely uncharted territory of a specific subclass of morpholine-containing compounds: 5-Phenylmorpholin-3-one derivatives . While direct and extensive research on the biological activities of this particular scaffold remains nascent, the structural amalgamation of a phenyl ring, a morpholin-3-one core, and the potential for diverse substitutions presents a compelling case for their investigation as prospective therapeutic agents. By drawing parallels with structurally related compounds and leveraging established principles of medicinal chemistry, this guide aims to provide a forward-looking perspective on the potential anticancer, antimicrobial, and neuroprotective activities of this compound derivatives. We will explore rational synthetic strategies, propose detailed protocols for biological evaluation, and outline the mechanistic avenues through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing class of molecules.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic disconnections. A plausible and efficient method involves the cyclization of an N-substituted 2-amino-2-phenylethanol derivative with a suitable two-carbon electrophile. The following protocol outlines a general, multi-step synthesis that can be adapted for the creation of a library of this compound derivatives.

Proposed Synthetic Pathway

5-Phenylmorpholin-3-one as a psychostimulant

An In-depth Technical Guide to 5-Phenylmorpholin-3-one as a Putative Psychostimulant

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. This compound is a research chemical, and its pharmacological and toxicological properties in humans have not been fully elucidated. This guide is not an endorsement or recommendation for its use.

Executive Summary

This compound is a rigid analog of phenethylamine incorporating a morpholinone scaffold, a structural motif present in several centrally active compounds. Its chemical architecture suggests a potential classification as a psychostimulant, likely modulating monoamine neurotransmitter systems. This technical guide synthesizes available chemical data with established pharmacological principles to provide a comprehensive overview for the research and drug development community. We will explore the compound's physicochemical properties, propose a viable synthetic route, and delve into its putative mechanism of action, metabolic fate, and analytical characterization. By contextualizing this compound within the broader landscape of psychostimulants, this document aims to provide a foundational framework for future investigation.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

Psychostimulants are a class of psychoactive drugs that increase alertness, attention, and energy.[1][2] Their mechanisms often involve enhancing the synaptic concentration of catecholamines, primarily dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake or promoting their release.[1] The phenylmorpholine core is of significant interest in medicinal chemistry. The classic psychostimulant phenmetrazine, for example, features this scaffold and exerts its effects through the release of norepinephrine and dopamine. The inclusion of the morpholine ring constrains the flexible phenethylamine backbone, which can lead to increased receptor selectivity and altered metabolic stability compared to more flexible analogs. This compound, with its ketone functional group on the morpholine ring, represents an under-explored derivative within this chemical class, warranting a detailed examination of its potential as a psychostimulant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and formulation. The compound exists as a solid at room temperature and is available in both racemic and enantiomerically pure forms.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [3][4] |

| Molecular Weight | ~177.20 g/mol | [3][4][6] |

| Appearance | White to off-white solid | [5] |

| CAS Number (S)-enantiomer | 1052209-96-7 | [4][7][8] |

| CAS Number (R)-enantiomer | 192815-71-7 | [5] |

| Purity (Commercial) | ≥95% | [5] |

| Hazard Statements | H302, H315, H319, H335 | [3][7] |

| Signal Word | Warning | [3][7] |

Hazard statements indicate the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

Synthesis and Stereochemistry

Proposed Synthetic Pathway

The synthesis can commence from commercially available styrene oxide. Reaction with ethanolamine would yield the key amino alcohol intermediate, 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol. Subsequent reaction with a suitable carbonylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions, would yield the desired this compound.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of Racemic this compound

Expertise & Causality: This protocol employs a two-step, one-pot approach to maximize efficiency. The initial acylation is performed at a low temperature to control the exothermic reaction with chloroacetyl chloride. The subsequent addition of a strong base like sodium hydride is chosen to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the morpholinone ring. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the intermediates.

-

Intermediate Formation: To a solution of 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cyclization: Cool the reaction mixture again to 0°C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Workup: After stirring for 12 hours at room temperature, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Proposed Mechanism of Action as a Psychostimulant

Lacking direct receptor binding data for this compound, its mechanism of action can be inferred from its structural similarity to known monoamine reuptake inhibitors.[2] The core structure resembles that of phenmetrazine and is a rigid analogue of amphetamine. These compounds typically function by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.

We hypothesize that this compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The phenyl group is crucial for recognition at the transporter binding site, while the morpholine ring and its substituents modulate potency and selectivity.

Caption: Proposed mechanism: Inhibition of DAT and NET by this compound.

Protocol: In Vitro Transporter Binding Assay

Trustworthiness: This protocol describes a self-validating system. The inclusion of known inhibitors (e.g., GBR-12909 for DAT, desipramine for NET) serves as a positive control to ensure the assay is performing correctly, while the "vehicle only" condition provides a baseline for calculating specific binding.

-

Cell Culture: Culture HEK293 cells stably expressing human DAT or NET.

-

Membrane Preparation: Harvest cells, homogenize in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of this compound (or a standard inhibitor).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Pharmacokinetics and Metabolism

The metabolic fate of this compound is critical to understanding its duration of action, potential for active metabolites, and safety profile. Based on the metabolism of structurally related compounds, two primary metabolic pathways are anticipated: oxidation of the phenyl ring and modifications to the morpholinone moiety.[12][13][14]

-

Phase I Metabolism: Cytochrome P450 (CYP450) enzymes are expected to be the primary drivers of Phase I metabolism. The electron-rich phenyl group is a likely site for aromatic hydroxylation, typically at the para-position.[12] Additionally, the morpholine ring itself can undergo oxidation.[14]

-

Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

References

- 1. clsjournal.ascls.org [clsjournal.ascls.org]

- 2. Stimulant - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 5. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]

- 6. (5R)-5-Phenylmorpholin-3-one 304-53-0 [sigmaaldrich.com]

- 7. achmem.com [achmem.com]

- 8. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of 5-Phenylmorpholin-3-one: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the enantioselective synthesis of 5-Phenylmorpholin-3-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the current limitations in direct catalytic asymmetric C5-arylation of the morpholinone core, this document details a robust and highly effective diastereoselective strategy. The protocol leverages the use of an enantiopure amino alcohol precursor, (R)- or (S)-2-amino-2-phenylethanol, to control the stereochemistry of the target molecule. Detailed, step-by-step methodologies for the synthesis of the chiral precursor and its subsequent cyclization are provided, alongside mechanistic insights and data presentation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for accessing enantiomerically pure this compound.

Introduction: The Significance and Synthetic Challenges of Chiral Morpholinones

Chiral morpholinone scaffolds are privileged structures in medicinal chemistry, frequently appearing as core components in a wide array of biologically active compounds. The defined three-dimensional arrangement of substituents on the morpholine ring is often crucial for potent and selective interaction with biological targets. Specifically, this compound represents a key building block for the synthesis of more complex molecules, including potential therapeutic agents.

The enantioselective synthesis of substituted morpholinones has been a subject of considerable research. While significant progress has been made in the catalytic asymmetric synthesis of C2 and C3-substituted morpholinones, direct enantioselective C5-arylation remains a formidable challenge. Prominent methodologies in the field often employ chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the ring-forming reaction. For instance, the work of Zhu and coworkers has demonstrated a powerful chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols[1][2]. This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift[1][2].

However, the electronic and steric demands of forming a stereocenter at the C5 position via a catalytic approach are distinct and less explored. Therefore, a substrate-controlled diastereoselective strategy, utilizing a readily available enantiopure starting material, presents a highly practical and efficient alternative for the synthesis of enantiomerically pure this compound.

Proposed Diastereoselective Synthetic Strategy

The cornerstone of the proposed strategy is the use of enantiopure (R)- or (S)-2-amino-2-phenylethanol as the chiral precursor. The stereocenter in this starting material will direct the formation of the new stereocenter during the cyclization step, leading to the desired enantiomer of this compound. The overall synthetic workflow is depicted below.

Diagram 1: Proposed workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Synthesis of Enantiopure (R)- or (S)-2-Amino-2-phenylethanol

The synthesis of enantiopure 2-amino-2-phenylethanol can be achieved through various methods, including enzymatic resolution. A reliable approach involves the combination of stereoselective enzymatic epoxidation of styrene followed by regioselective aminolysis[3].

Protocol 1: Synthesis of (S)-2-Amino-2-phenylethanol

-

Enzymatic Epoxidation of Styrene:

-

In a suitable buffer, suspend the desired monooxygenase enzyme system.

-

Add styrene to the reaction mixture.

-

Provide a suitable source of electrons (e.g., NADH) and oxygen.

-

Incubate the reaction under optimal temperature and pH conditions for the chosen enzyme until complete conversion of styrene to (S)-styrene oxide is observed (monitoring by GC or TLC).

-

Extract the (S)-styrene oxide with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

-

-

Regioselective Aminolysis of (S)-Styrene Oxide:

-

Dissolve the purified (S)-styrene oxide in a suitable solvent (e.g., methanol) in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (e.g., 7 N).

-

Heat the reaction mixture under microwave irradiation or conventional heating until complete consumption of the epoxide (monitoring by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting (S)-2-amino-2-phenylethanol by recrystallization or column chromatography.

-

Diastereoselective Synthesis of (S)-5-Phenylmorpholin-3-one

This protocol involves the N-alkylation of the chiral amino alcohol with an appropriate C2-synthon, followed by intramolecular cyclization. The use of a temporary N-protecting group may be beneficial to prevent side reactions.

Protocol 2: Cyclization to (S)-5-Phenylmorpholin-3-one

-

N-Boc Protection (Optional but Recommended):

-

Dissolve (S)-2-amino-2-phenylethanol in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until complete consumption of the starting material (monitoring by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected amino alcohol.

-

-

N-Alkylation with Ethyl Bromoacetate:

-

Dissolve the N-Boc protected (S)-2-amino-2-phenylethanol in a polar aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., sodium hydride) at 0 °C.

-

Slowly add ethyl bromoacetate.

-

Allow the reaction to stir at room temperature until complete (monitoring by TLC).

-

Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

-

Deprotection and Intramolecular Cyclization:

-

Dissolve the N-alkylated intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

-

After deprotection is complete (monitoring by TLC), neutralize the reaction mixture.

-

Add a base (e.g., sodium ethoxide in ethanol) to promote intramolecular cyclization.

-

Heat the reaction mixture to reflux until the formation of the morpholinone is complete (monitoring by TLC or LC-MS).

-

Cool the reaction, neutralize, and extract the product. Purify the crude (S)-5-Phenylmorpholin-3-one by column chromatography or recrystallization.

-

Data Presentation and Characterization

The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.

| Compound | Expected Yield Range | Key Characterization Data | Enantiomeric Excess (ee) |

| (S)-2-Amino-2-phenylethanol | 60-80% | ¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation | >99% |

| (S)-5-Phenylmorpholin-3-one | 50-70% (over 2 steps) | ¹H NMR, ¹³C NMR, IR, Mass Spec, Melting Point | >98% |

Table 1: Summary of expected results and key analytical data.

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Mechanistic Considerations

The stereochemical outcome of the synthesis is determined by the chirality of the starting 2-amino-2-phenylethanol. The intramolecular cyclization proceeds via an SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group, attacks the electrophilic carbon of the ester, displacing the ethoxide leaving group. The pre-existing stereocenter at C5 dictates the facial selectivity of this intramolecular attack, leading to the formation of a single diastereomer.

References

Synthesis of 5-phenylmorphans from 5-Phenylmorpholin-3-one

Application Note & Protocol Guide

Title: A Researcher's Guide to the Synthesis of 5-Phenylmorphans via Reduction of 5-Phenylmorpholin-3-one

Abstract: 5-Phenylmorphans represent a privileged scaffold in medicinal chemistry, particularly in the development of novel opioid receptor modulators with diverse pharmacological profiles.[1][2][3] Their synthesis is a key step in the exploration of new chemical entities for pain management and neurological disorders. This guide provides a detailed, in-depth analysis and two robust protocols for the synthesis of 5-phenylmorphans through the chemical reduction of the lactam precursor, this compound. We will explore the mechanistic underpinnings of two primary reductive pathways—using a strong, unselective hydride donor (Lithium Aluminum Hydride) and a more chemoselective Lewis acidic reagent (Borane). This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the critical scientific rationale behind them to ensure successful, safe, and reproducible synthesis.

Introduction: The Strategic Importance of 5-Phenylmorphans

The morphan skeleton is a cornerstone in the development of analgesics and other neuropharmacological agents. The introduction of a phenyl group at the C5 position creates the 5-phenylmorphan framework, which has emerged as a promising template for developing selective modulators of the μ-, δ-, and κ-opioid receptors.[1] Accessing this core structure efficiently and in high yield is paramount for further derivatization and structure-activity relationship (SAR) studies.[4][5]

A common and effective strategy for constructing the morphan's saturated heterocyclic ring is through the reduction of a cyclic amide, or lactam, precursor. In this context, this compound serves as a readily accessible starting material for producing the desired 5-phenylmorphan core. The central transformation is the complete reduction of the amide carbonyl group (C=O) to a methylene group (CH₂).

This guide focuses on the practical execution of this critical reduction step.

Reaction Overview & Mechanistic Considerations

The conversion of this compound to 5-phenylmorphan involves the reduction of a secondary lactam to a secondary cyclic amine. This is a more challenging transformation than the reduction of esters or ketones because the nitrogen lone pair donates electron density to the carbonyl carbon, making it less electrophilic.[6] Consequently, powerful reducing agents are required.

Caption: General reaction scheme for the reduction of this compound.

The Choice of Reducing Agent: A Tale of Two Hydrides

The two most common and effective reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃•THF) or dimethyl sulfide (BMS). The choice between them is not arbitrary and depends on factors like desired chemoselectivity, safety considerations, and ease of workup.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, nucleophilic hydride source. It is highly reactive and will reduce most polar functional groups, including esters, carboxylic acids, and amides.[6] The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon.[7] The resulting tetrahedral intermediate coordinates to the aluminum, and subsequent rearrangement eliminates an aluminate species to form a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine.[7] Its high reactivity necessitates strict anhydrous conditions and careful handling.

-

Borane (BH₃): An electrophilic reducing agent. As a Lewis acid, it first coordinates to the most electron-rich site, the carbonyl oxygen.[8][9] This activation is followed by an intramolecular hydride transfer. The key difference from LiAlH₄ is that borane's affinity for oxygen drives the reaction, leading to the cleavage of the C-O bond.[9] Borane reagents are generally more tolerant of other functional groups compared to LiAlH₄ but still effectively reduce amides and lactams.[9][10]

Protocol 1: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol employs the highly reactive LiAlH₄ for a rapid and typically high-yielding reduction. It is the "brute force" method, effective but requiring significant care.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥95% | Sigma-Aldrich, AChemBlock | Starting lactam. Ensure it is dry. |

| Lithium Aluminum Hydride (LiAlH₄) | Powder or 1M solution in THF | Sigma-Aldrich | Highly reactive and pyrophoric. Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Must be dry. Use a solvent from a purification system if possible. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | For drying the organic phase. |

| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard Lab Stock | For product isolation/purification. |

| Sodium Hydroxide (NaOH) | 1M Aqueous Solution | Standard Lab Stock | For neutralization. |

Experimental Protocol

Safety First: LiAlH₄ reacts violently with water and can ignite upon contact with moist air. All glassware must be oven- or flame-dried before use. The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Wear appropriate PPE, including a lab coat, safety glasses, and flame-resistant gloves.

-

Reaction Setup:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.0 g, 28.2 mmol).

-

Add 100 mL of anhydrous THF via cannula to dissolve the starting material.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

In a separate dry flask, suspend LiAlH₄ (e.g., 2.2 g, 57.8 mmol, ~2.0 equivalents) in 50 mL of anhydrous THF.

-

Slowly add the LiAlH₄ slurry to the stirred solution of the lactam at 0 °C via cannula. The addition should be dropwise to control the initial exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product amine will have a lower Rf than the starting lactam.

-

-

Workup and Quenching (Fieser Method):

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

-

CAUTION: Quenching is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.

-

Sequentially and very slowly, add the following reagents dropwise while stirring vigorously:

-

2.2 mL of water (to react with excess LiAlH₄)

-

2.2 mL of 15% aqueous NaOH (to break up aluminum salts)

-

6.6 mL of water (to fully precipitate aluminum salts)

-

-

Stir the resulting granular white precipitate for 30 minutes at room temperature.

-

-

Isolation and Purification:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 5-phenylmorphan.

-

The crude product can be purified by silica gel column chromatography or by acid-base extraction for higher purity.

-

Protocol 2: Reduction via Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol uses a milder, more selective Lewis-acidic reducing agent. It is generally safer to handle than LiAlH₄ and the workup is often simpler.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥95% | Sigma-Aldrich, AChemBlock | Starting lactam. |

| Borane-THF complex | 1.0 M solution in THF | Acros Organics | Handle under inert atmosphere. Store refrigerated. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Must be dry. |

| Methanol (MeOH) | Reagent Grade | Fisher Scientific | For quenching. |

| Hydrochloric Acid (HCl) | 4M in Dioxane | Sigma-Aldrich | For salt formation and purification. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation/washing. |

Experimental Protocol

-

Reaction Setup:

-

To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 5.0 g, 28.2 mmol).

-

Add 50 mL of anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

Slowly add the 1.0 M solution of BH₃•THF (e.g., 85 mL, 85 mmol, ~3.0 equivalents) to the stirred lactam solution via syringe or addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. The initial product will be an amine-borane complex.[9]

-

-

Workup and Quenching:

-

After the reaction is complete, cool the flask to 0 °C.

-

Slowly and carefully add 50 mL of Methanol dropwise to quench the excess borane and break the amine-borane complex. Vigorous hydrogen evolution will be observed.

-

After gas evolution ceases, add 50 mL of 1M aqueous HCl and stir for 1 hour at room temperature.

-

-

Isolation and Purification:

-

Remove the organic solvents (THF, MeOH) under reduced pressure.

-

Basify the remaining aqueous solution to pH > 12 with 6M NaOH.

-